molecular formula C12H19NO2 B2981105 2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287260-90-4

2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No.: B2981105
CAS No.: 2287260-90-4
M. Wt: 209.289
InChI Key: GNWBYNZBBULALN-UHFFFAOYSA-N
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Description

2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid , also known as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid , is a bicyclic compound with potential applications in medicinal chemistry. Its unique structure combines a pyrazine ring and a bicyclo[1.1.1]pentane scaffold, making it an intriguing building block for drug discovery .


Synthesis Analysis

Researchers have developed a practical metal-free homolytic aromatic alkylation protocol for the synthesis of this compound. The method allows for efficient construction of the bicyclo[1.1.1]pentane motif, which is essential for accessing this compound. The synthetic route involves key steps such as cyclization and functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring fused to a bicyclo[1.1.1]pentane framework. The presence of the amino group and the cyclopentyl substituent contributes to its unique properties and potential biological activity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, its functional groups (amino and carboxylic acid) suggest potential reactivity. Further investigations are needed to explore its behavior under various reaction conditions and its compatibility with other functional groups .


Physical and Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial for practical use .

Mechanism of Action

The precise mechanism of action for 2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid remains an area of active research. Its structural features may allow it to interact with specific biological targets, such as enzymes or receptors. Future studies will elucidate its mode of action and potential therapeutic applications .

Safety and Hazards

As with any novel compound, safety assessments are critical. Researchers should evaluate its toxicity, potential side effects, and environmental impact. Proper handling, storage, and disposal protocols must be established .

Future Directions

  • Drug Development : Assess its suitability as a lead compound for drug development .

Properties

IUPAC Name

2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c13-9(10(14)15)12-5-11(6-12,7-12)8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWBYNZBBULALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C23CC(C2)(C3)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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